Selective On-Resin Thiol Deprotection: Mmt vs. Trt Acid Lability Comparison
The S-Mmt protecting group in (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine exhibits markedly higher acid lability compared to the widely used S-Trt group found in Fmoc-α-Me-Cys(Trt)-OH. This differential sensitivity enables selective on-resin thiol liberation without cleaving other acid-labile side-chain protections. Quantitative S-Mmt removal is achieved using 0.5–1.0% trifluoroacetic acid (TFA), whereas S-Trt requires significantly harsher conditions (typically >50% TFA) [1].
| Evidence Dimension | Acid lability of thiol protecting group |
|---|---|
| Target Compound Data | Quantitative removal with 0.5–1.0% TFA in dichloromethane |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH: Requires >50% TFA for complete deprotection |
| Quantified Difference | >50-fold difference in TFA concentration required for quantitative cleavage |
| Conditions | Solid-phase peptide synthesis on 2-chlorotrityl resin; treatment time 2–30 minutes at room temperature |
Why This Matters
This ultra-mild, selective deprotection is essential for synthesizing peptides containing multiple cysteine residues with distinct thiol protection schemes or for generating partially deprotected intermediates for sequential disulfide bond formation.
- [1] Barlos, K.; Gatos, D.; Hatzi, O.; Koch, N.; Koutsogianni, S. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. Int. J. Pept. Protein Res. 1996, 47(3), 148-153. View Source
